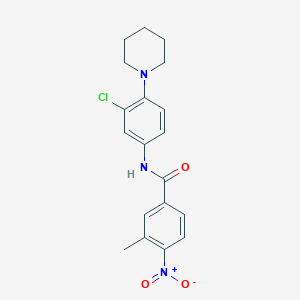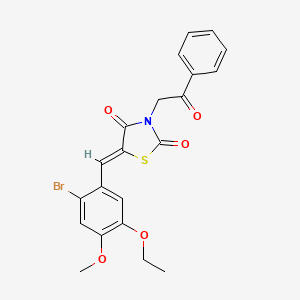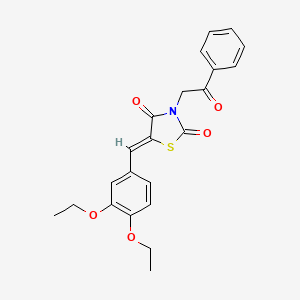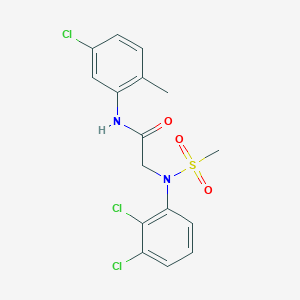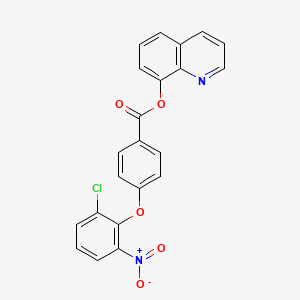
8-QUINOLYL 4-(2-CHLORO-6-NITROPHENOXY)BENZOATE
描述
8-Quinolyl 4-(2-chloro-6-nitrophenoxy)benzoate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline moiety attached to a benzoate group through a phenoxy linkage, which is further substituted with chloro and nitro groups. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-quinolinyl 4-(2-chloro-6-nitrophenoxy)benzoate typically involves multiple steps, starting with the preparation of the quinoline moiety. One common method is the Friedländer synthesis, which involves the condensation of aniline with a carbonyl compound in the presence of an acid catalyst . The resulting quinoline derivative is then subjected to further functionalization to introduce the chloro and nitro groups.
The final step involves the esterification of the functionalized quinoline derivative with 4-(2-chloro-6-nitrophenoxy)benzoic acid. This reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of 8-quinolinyl 4-(2-chloro-6-nitrophenoxy)benzoate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in optimizing reaction conditions and improving yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly .
化学反应分析
Types of Reactions
8-Quinolyl 4-(2-chloro-6-nitrophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, thereby altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of new compounds with varying biological activities .
科学研究应用
8-Quinolyl 4-(2-chloro-6-nitrophenoxy)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
作用机制
The mechanism of action of 8-quinolinyl 4-(2-chloro-6-nitrophenoxy)benzoate involves its interaction with specific molecular targets within cells. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can inhibit the activity of certain enzymes, thereby interfering with essential cellular processes .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Nitroquinoline: A derivative with similar nitro substitution, used in various chemical and biological studies.
Uniqueness
8-Quinolyl 4-(2-chloro-6-nitrophenoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and nitro groups enhances its reactivity and potential for further functionalization, making it a valuable compound for research and development .
属性
IUPAC Name |
quinolin-8-yl 4-(2-chloro-6-nitrophenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN2O5/c23-17-6-2-7-18(25(27)28)21(17)29-16-11-9-15(10-12-16)22(26)30-19-8-1-4-14-5-3-13-24-20(14)19/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGBNSZSDUQPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CC=C(C=C3)OC4=C(C=CC=C4Cl)[N+](=O)[O-])N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[4-(propan-2-yl)benzylidene]-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3669335.png)
![1-[4-(2-chloro-6-nitrophenoxy)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B3669342.png)
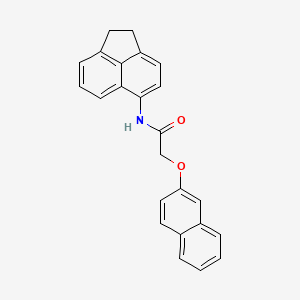
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B3669360.png)
![5-bromo-N-[(2-naphthylamino)carbonothioyl]nicotinamide](/img/structure/B3669362.png)
![5-(3-chloro-4-methylphenyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B3669368.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3669373.png)
![2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(4-ETHOXYPHENYL)ACETAMIDE](/img/structure/B3669381.png)
![N-(3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B3669384.png)
![methyl 2-[[2-(2,3-dichloro-N-methylsulfonylanilino)acetyl]amino]benzoate](/img/structure/B3669392.png)
